![molecular formula C12H13ClO4 B14353195 2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) CAS No. 91393-70-3](/img/structure/B14353195.png)
2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of oxirane (epoxide) groups and a chlorinated aromatic ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) typically involves the reaction of 2-chloro-1,4-benzenedimethanol with epichlorohydrin. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the oxirane rings. The reaction conditions often include elevated temperatures and controlled pH to ensure the complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2,2’-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,2’-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. The chlorinated aromatic ring can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[(1-Methylethylidene)bis(4,1-phenyleneoxymethylene)]bis(oxirane)
- 2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bis(oxirane)
- 2,2’-[9H-Fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis(oxirane)
Uniqueness
2,2’-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) is unique due to the presence of the chlorine atom on the aromatic ring, which imparts distinct reactivity and properties compared to its non-chlorinated counterparts. This structural feature allows for specific applications in areas where chlorinated compounds are advantageous .
Propiedades
Número CAS |
91393-70-3 |
|---|---|
Fórmula molecular |
C12H13ClO4 |
Peso molecular |
256.68 g/mol |
Nombre IUPAC |
2-[[2-chloro-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C12H13ClO4/c13-11-3-8(14-4-9-5-15-9)1-2-12(11)17-7-10-6-16-10/h1-3,9-10H,4-7H2 |
Clave InChI |
DIQCVUZVAPYLCM-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC2=CC(=C(C=C2)OCC3CO3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14353113.png)
![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)
![Glutarimide, 3-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]-](/img/structure/B14353122.png)
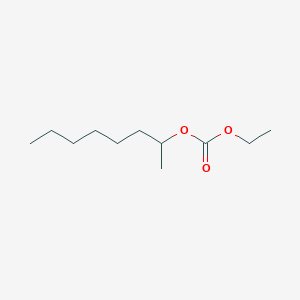
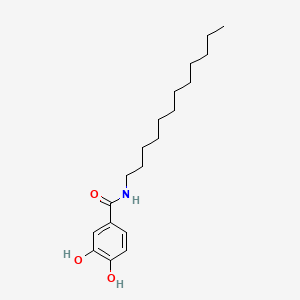
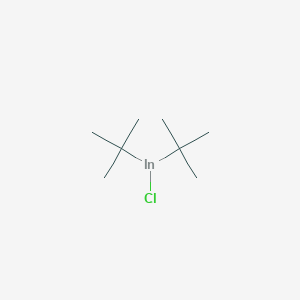
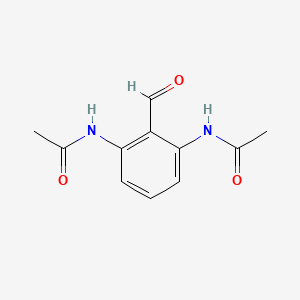

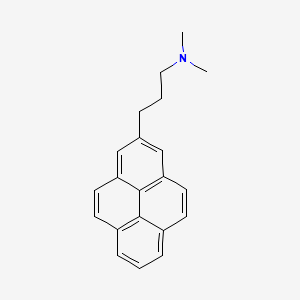
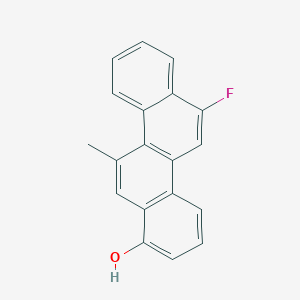
![S-Pentyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14353168.png)
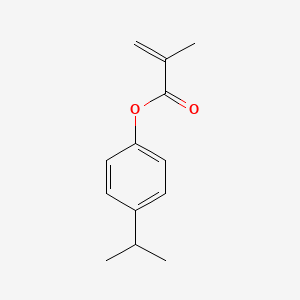
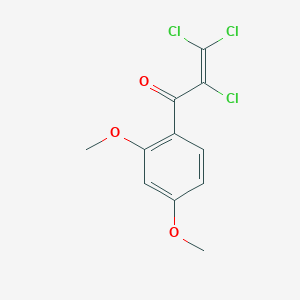
![3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B14353191.png)
